![molecular formula C18H22S2 B14393289 1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene CAS No. 89987-96-2](/img/structure/B14393289.png)
1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bridge and a propane chain
Méthodes De Préparation
The synthesis of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with disulfide compounds under controlled conditions. One common method involves the use of thiol compounds, which are oxidized to form disulfides. The reaction conditions often require the presence of a catalyst and an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and often include steps for purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bond is of interest in the study of protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.
Medicine: Research is ongoing into the potential use of disulfide-containing compounds in drug delivery systems, where the disulfide bond can be cleaved under specific conditions to release therapeutic agents.
Mécanisme D'action
The mechanism by which 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene exerts its effects is primarily related to the reactivity of the disulfide bond. This bond can undergo cleavage and formation under various conditions, making it a versatile functional group in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene can be compared to other disulfide-containing compounds such as:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: This compound also contains a disulfide bond but has different substituents on the benzene rings, leading to different chemical properties and applications.
1,1’-(Sulfanediyldi-1-propyne-3,1-diyl)dicycloheptene:
The uniqueness of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene lies in its specific structural arrangement, which provides distinct chemical and physical properties compared to other similar compounds .
Propriétés
Numéro CAS |
89987-96-2 |
|---|---|
Formule moléculaire |
C18H22S2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
3-(3-phenylpropyldisulfanyl)propylbenzene |
InChI |
InChI=1S/C18H22S2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clé InChI |
HKHSJOKVSIIXGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCSSCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


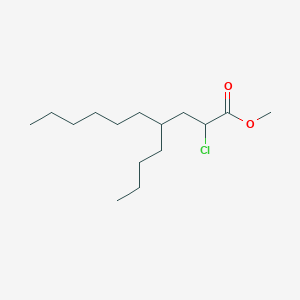
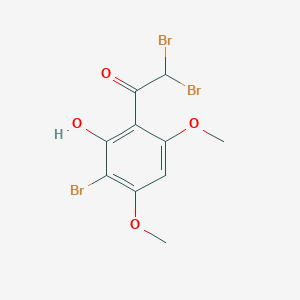
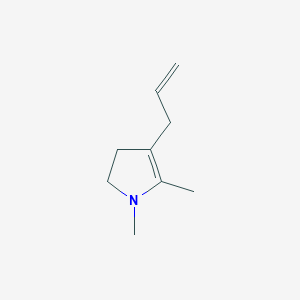
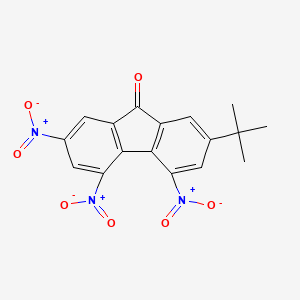
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)

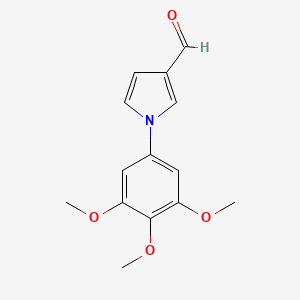
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
